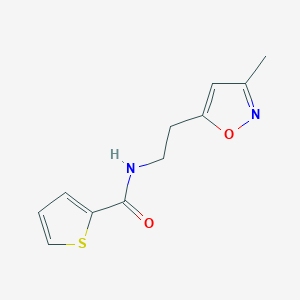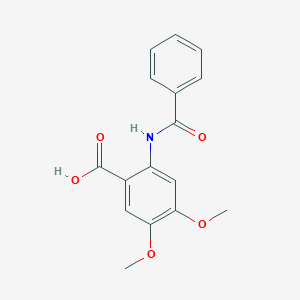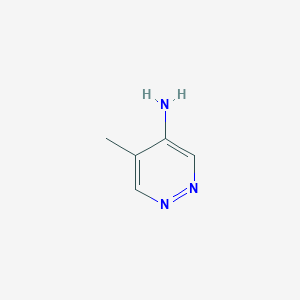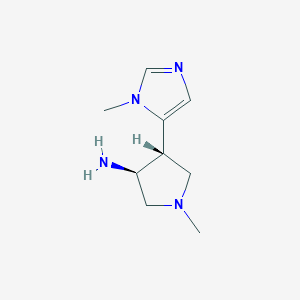
6-(Trifluoromethyl)pyridine-2,4-dicarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Trifluoromethyl)pyridine-2,4-dicarboxylic acid (TFPDA) is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. TFPDA belongs to the pyridine family of organic compounds and has a molecular formula of C8H4F3NO4. It is a white crystalline powder that is soluble in water and other polar solvents.
Mecanismo De Acción
The mechanism of action of 6-(Trifluoromethyl)pyridine-2,4-dicarboxylic acid is not fully understood, but it is believed to inhibit the activity of certain enzymes involved in metabolic pathways. This compound has been shown to inhibit the activity of pyruvate dehydrogenase kinase, which regulates the activity of pyruvate dehydrogenase, a key enzyme in the citric acid cycle. This compound has also been shown to inhibit the activity of isocitrate dehydrogenase, an enzyme involved in the production of NADPH, a key cofactor in cellular metabolism.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation and the induction of apoptosis in cancer cells. This compound has also been shown to have anti-inflammatory properties and to reduce oxidative stress in cells. This compound has been shown to have a low toxicity profile and is generally well-tolerated in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-(Trifluoromethyl)pyridine-2,4-dicarboxylic acid has several advantages for use in lab experiments, including its high purity and stability. This compound is also readily available and relatively inexpensive. However, this compound has some limitations, including its low solubility in non-polar solvents and its potential to form insoluble salts in the presence of certain metal ions.
Direcciones Futuras
There are several future directions for research involving 6-(Trifluoromethyl)pyridine-2,4-dicarboxylic acid, including the synthesis of novel pyridine-based ligands for metal ion complexes with specific applications in catalysis and material science. This compound could also be used as a precursor for the synthesis of new pharmaceutical compounds with potential therapeutic applications. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of science.
Métodos De Síntesis
6-(Trifluoromethyl)pyridine-2,4-dicarboxylic acid can be synthesized using various methods, including the reaction of 2,4-dioxypyridine with trifluoroacetic anhydride in the presence of a catalyst such as triethylamine. The reaction yields this compound and acetic acid as by-products. Another method involves the reaction of 2,4-dioxypyridine with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction yields this compound and potassium iodide as by-products.
Aplicaciones Científicas De Investigación
6-(Trifluoromethyl)pyridine-2,4-dicarboxylic acid has various applications in scientific research, including as a building block for the synthesis of other organic compounds. It has been used in the synthesis of novel pyridine-based ligands for metal ion complexes, which have potential applications in catalysis and material science. This compound has also been used in the synthesis of fluorescent dyes for biological imaging and as a precursor for the synthesis of pharmaceutical compounds.
Propiedades
IUPAC Name |
6-(trifluoromethyl)pyridine-2,4-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3NO4/c9-8(10,11)5-2-3(6(13)14)1-4(12-5)7(15)16/h1-2H,(H,13,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFUZPTYUYMCJCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1C(=O)O)C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(r)-1-Imidazo[1,5-a]pyridin-3-yl-ethylamine hydrochloride](/img/structure/B2977048.png)



![3-(4-chlorophenyl)sulfanyl-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B2977055.png)
![2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]-N-(propan-2-yl)acetamide](/img/structure/B2977060.png)
![N,N'-[1,4-phenylenebis(oxyethane-2,1-diyl)]diacetamide](/img/structure/B2977061.png)

![1-[2-(Trifluoromethyl)-1,3-thiazol-5-yl]ethan-1-amine hydrochloride](/img/structure/B2977065.png)


![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(2,5-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide](/img/structure/B2977068.png)